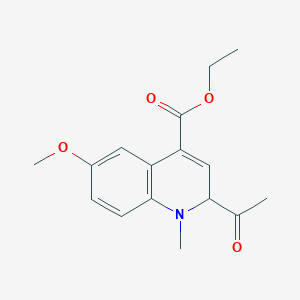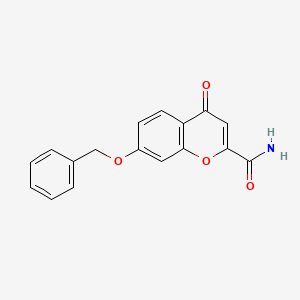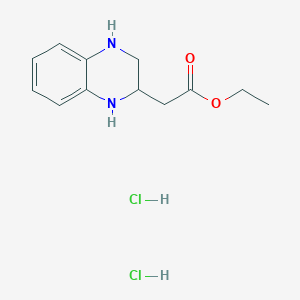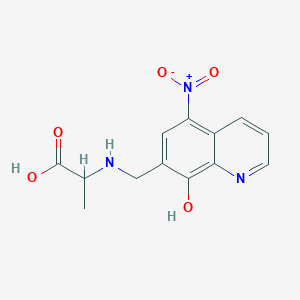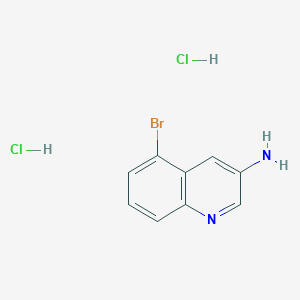
5-Bromoquinolin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H8BrClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
The synthesis of 5-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination and subsequent conversion to the dihydrochloride salt. Common synthetic routes include:
Chemical Reactions Analysis
5-Bromoquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding quinolin-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines.
Scientific Research Applications
5-Bromoquinolin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
5-Bromoquinolin-3-amine dihydrochloride can be compared with other quinoline derivatives, such as:
Quinolin-3-amine: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
5-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different properties.
5-Fluoroquinolin-3-amine: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9BrCl2N2 |
|---|---|
Molecular Weight |
295.99 g/mol |
IUPAC Name |
5-bromoquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H |
InChI Key |
FTXJZBCMKJEFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



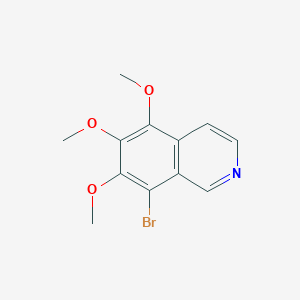
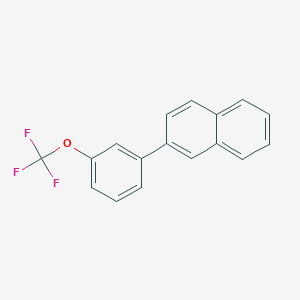




![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)
